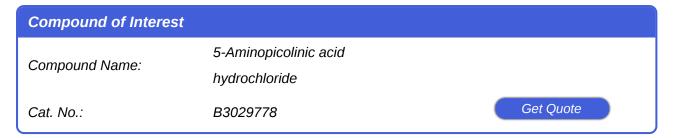


Technical Guide: Physicochemical Properties of 5-Aminopicolinic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **5-Aminopicolinic acid hydrochloride**. The information herein is intended to support research, development, and formulation activities by providing essential data and standardized experimental methodologies.

Core Physicochemical Data

The following table summarizes the available physicochemical data for **5-Aminopicolinic acid hydrochloride** and its corresponding free base, 5-Aminopicolinic acid. It is critical to note that experimental data for the hydrochloride salt is limited, and therefore, predicted values and data for the free base are included for reference and should be interpreted with caution.



Property	Value	Compound Form	Data Type
Molecular Formula	C ₆ H ₇ CIN ₂ O ₂	Hydrochloride	-
Molecular Weight	174.59 g/mol	Hydrochloride	-
Melting Point	218-223 °C[1]	Free Base (5- Aminopicolinic acid)	Experimental
Boiling Point	420.8±30.0 °C (at 760 mmHg)	Free Base (5- Aminopicolinic acid)	Predicted
Solubility	Soluble in Acetone, Ethanol, Methanol	Free Base (5- Aminopicolinic acid)	Experimental
рКа	1.33±0.50	Free Base (5- Aminopicolinic acid)	Predicted[2]
LogP	Data not available	-	-

Experimental Protocols

Detailed experimental protocols for determining the key physicochemical properties of a solid compound like **5-Aminopicolinic acid hydrochloride** are provided below. These are generalized methods and may require optimization for the specific substance.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Mortar and pestle
- Spatula



Procedure:

- Sample Preparation: Ensure the **5-Aminopicolinic acid hydrochloride** sample is thoroughly dried to remove any residual solvent. If the crystals are large, gently pulverize them into a fine powder using a mortar and pestle.
- Capillary Loading: Pack the dry powder into a capillary tube by tapping the open end into the sample. The packed sample height should be approximately 2-3 mm.
- Measurement:
 - Place the loaded capillary tube into the heating block of the melting point apparatus.
 - Set the heating rate to a rapid setting to approach the expected melting point quickly.
 - Once the temperature is within 15-20°C of the expected melting point, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.
 - Record the temperature at which the first droplet of liquid is observed (onset of melting)
 and the temperature at which the last solid particle melts (completion of melting). The
 recorded range is the melting point of the substance.

Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of the compound in water at a specific temperature.

Apparatus:

- Analytical balance
- Vials with screw caps
- Constant temperature shaker bath
- Centrifuge
- HPLC or UV-Vis spectrophotometer



- Volumetric flasks and pipettes
- pH meter

Procedure:

- Sample Preparation: Add an excess amount of 5-Aminopicolinic acid hydrochloride to a
 vial containing a known volume of deionized water. The presence of undissolved solid is
 essential to ensure saturation.
- Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25°C or 37°C). Shake the vials for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.
- Phase Separation: After equilibration, centrifuge the samples at a high speed to pellet the undissolved solid.
- Analysis:
 - Carefully withdraw a known volume of the supernatant.
 - Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.
 - Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometric method.
 - Measure the pH of the saturated solution.
- Calculation: The solubility is expressed in mg/mL or mol/L.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant(s) of the ionizable groups in the molecule.

Apparatus:



- Potentiometric titrator with a pH electrode
- Burette
- Beaker
- Magnetic stirrer and stir bar
- Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

Procedure:

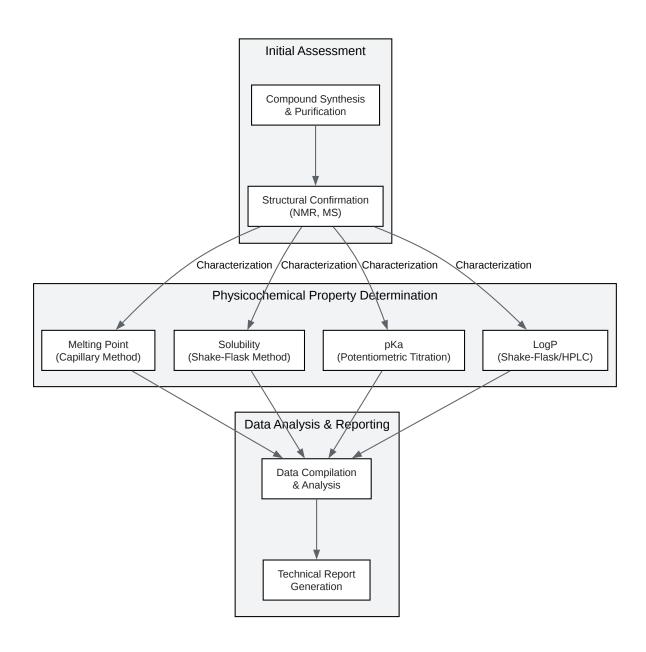
- Sample Preparation: Accurately weigh a known amount of 5-Aminopicolinic acid hydrochloride and dissolve it in a known volume of deionized water.
- Titration:
 - Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.
 - Titrate the solution with the standardized strong base (e.g., NaOH), adding the titrant in small, precise increments.
 - Record the pH of the solution after each addition of titrant.
 - Continue the titration past the equivalence point(s).
- Data Analysis:
 - Plot the pH of the solution as a function of the volume of titrant added.
 - The pKa can be determined from the titration curve. For a monoprotic acid, the pKa is the pH at the half-equivalence point. For polyprotic acids, multiple pKa values can be determined from the corresponding half-equivalence points.
 - Alternatively, the first derivative of the titration curve can be plotted to accurately determine the equivalence point(s).



Visualizations Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the determination of the key physicochemical properties of a new chemical entity such as **5-Aminopicolinic acid hydrochloride**.





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Physicochemical characterization workflow.



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